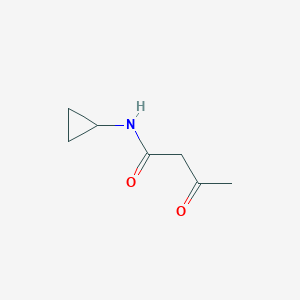

N-cyclopropyl-3-oxobutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(9)4-7(10)8-6-2-3-6/h6H,2-4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBMEWOWPWEBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropyl 3 Oxobutanamide

Established Reaction Pathways for N-Cyclopropyl-3-Oxobutanamide Synthesis

Established methods for synthesizing this compound primarily involve the reaction of a cyclopropylamine (B47189) with a derivative of 3-oxobutanoic acid. These pathways are well-documented and provide reliable routes to the target compound.

A primary and direct method for the synthesis of this compound is the nucleophilic acylation of cyclopropylamine with diketene (B1670635). acs.orgresearchgate.net This reaction leverages the high reactivity of diketene as an acylating agent. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks one of the carbonyl carbons of the diketene molecule. This is followed by the opening of the diketene ring to form the corresponding β-ketoamide. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to deprotonate the amine, increasing its nucleophilicity. This method is often favored for its atom economy and the directness of the approach. A continuous flow process for the generation of acylketenes and their subsequent reaction with nucleophiles like cyclopropylamine has been developed, allowing for gram-scale synthesis. researchgate.net

The 3-oxobutanamide core, also known as a β-ketoamide, is a common structural motif in organic chemistry. acs.org Several general methods exist for its synthesis, which can be adapted for the preparation of this compound. One such method involves the aminolysis of β-ketoesters. orientjchem.org In this approach, a β-ketoester, such as ethyl acetoacetate (B1235776), is reacted with cyclopropylamine. The reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently. Microwave irradiation has been shown to be an effective, solvent-free method for the amidation of β-ketoesters with various amines, providing good to excellent yields. orientjchem.org

Another approach is the reaction of amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a stable and convenient substitute for diketene. organic-chemistry.org This reaction, when catalyzed by sodium acetate (B1210297) in refluxing tetrahydrofuran, can produce β-ketoamides in nearly quantitative yields under mild conditions. organic-chemistry.org

Nucleophilic Acylation of Cyclopropylamine with Diketene

Advanced Synthetic Strategies for this compound and Analogues

Recent research has focused on developing more sophisticated and efficient methods for the synthesis of β-ketoamides, including this compound and its derivatives. These advanced strategies often employ catalysts to improve reaction rates and selectivity.

Catalysis plays a crucial role in modern organic synthesis, and the formation of β-ketoamides is no exception. Various catalysts have been explored to facilitate the synthesis of these compounds. For instance, Lewis acids can be used to activate the carbonyl group of the acylating agent, making it more susceptible to nucleophilic attack. Metal-free catalytic systems are also gaining attention. rsc.org For example, the use of a chiral secondary amine catalyst in the Michael addition of aldehydes to nitroolefins can lead to the formation of β-substituted δ-oxoamides. rsc.org

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is a significant area of research. For this compound derivatives that contain stereocenters, stereoselective synthesis is crucial. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

One notable method for accessing enantioenriched β-ketoamides involves a chiral sulfinimine-mediated organic-chemistry.orgorganic-chemistry.org-sigmatropic sulfonium (B1226848) rearrangement. nih.govresearchgate.net This transformation exhibits good chirality transfer and functional group tolerance. nih.govresearchgate.net Another approach is the diastereoselective reduction of β-keto amides to form β-hydroxy amides, which can be achieved with high selectivity. thieme-connect.com The development of highly enantio- and diastereoselective one-pot procedures has also been reported for the synthesis of cyclopropyl (B3062369) alcohols with multiple contiguous stereocenters. organic-chemistry.org Furthermore, stereoselective intramolecular cyclopropanation of vinylogous carbamates has been developed for the construction of cyclopropapyrrolidinones. nih.gov

Table 1: Comparison of Synthetic Methods for β-Ketoamides

| Synthetic Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Nucleophilic Acylation | Amine, Diketene | Solvent, optional base | Direct, high atom economy |

| Aminolysis of β-Ketoesters | Amine, β-Ketoester | High temperature or catalyst | Versatile, readily available starting materials |

| Reaction with 1,3-Dioxin-4-one | Amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Sodium acetate, refluxing THF | Mild conditions, high yields organic-chemistry.org |

| Chiral Sulfinimine-Mediated Rearrangement | Chiral sulfinimine, amide substrate | --- | High stereoselectivity, good functional group tolerance nih.govresearchgate.net |

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot procedures have been developed for the synthesis of precursors to this compound and related structures. For example, a one-pot, three-component synthesis of γ-hydroxy-β-ketoamides has been achieved through the condensation of aldehydes, dimedone, and nitriles using a heterogeneous catalyst. ekb.eg Additionally, one-pot syntheses of various heterocyclic compounds, which can serve as precursors, have been reported using sequential palladium-catalyzed reactions. mdpi.com The development of one-pot tandem reductive amination/alkylation-cycloamidation of keto or amino acids provides access to substituted lactams. organic-chemistry.org

Stereoselective Synthesis of this compound Derivatives

Yield Optimization and Scalability Considerations in this compound Production

Optimizing the yield and ensuring the scalability of this compound production are critical for its application as a chemical intermediate. The chosen synthetic route profoundly impacts these factors.

Yield Optimization: The yield of this compound is highly dependent on controlling reaction parameters such as temperature, solvent, and the stoichiometry of reactants.

Reaction with Diketene: This method is known for potentially high yields due to the high reactivity of diketene. Optimization often focuses on controlling the reaction temperature to prevent side reactions. The reaction can be performed neat or in an inert solvent to facilitate heat dissipation and mixing. Excess starting materials and solvent are typically removed under vacuum post-reaction. thieme-connect.de

Reaction with Acetoacetic Esters: To maximize yield, the removal of the alcohol byproduct (e.g., ethanol) is crucial as it can shift the reaction equilibrium back towards the starting materials. This is often achieved by performing the reaction at or above the boiling point of the alcohol. The choice of solvent and reaction time are also key optimization parameters. For analogous reactions, heating in ethanol (B145695) with an acid catalyst has been documented. acs.org

Process Parameters: The purity of starting materials, particularly the stability of diketene, is essential. Anhydrous conditions can be beneficial, especially in the acetoacetyl chloride method, to prevent hydrolysis of the highly reactive intermediate.

Scalability Considerations: For industrial-scale production, the most significant factors are cost, safety, efficiency, and waste management.

Choice of Reagents: The reaction involving diketene is highly favorable for large-scale synthesis. Diketene is an important industrial intermediate used widely in the production of acetoacetamides, indicating established supply chains and handling protocols. wikipedia.org While the use of acetoacetic esters is also a scalable method, the need for prolonged heating and byproduct removal can increase energy costs.

Process Technology: Transitioning from batch to continuous-flow synthesis presents a significant opportunity for scalability. Continuous-flow reactors offer superior heat and mass transfer, improved safety for handling reactive intermediates like diketene, and the potential for integration with downstream purification processes. The use of solid, reusable catalysts in packed-bed reactors is a modern approach that enhances efficiency and simplifies product purification on a large scale. mdpi.comnih.gov

Equipment and Waste: The scalability of the synthesis depends on the availability of suitable industrial reactors. The diketene route is advantageous as it is often a one-pot synthesis with high atom economy, generating minimal waste. In contrast, methods involving acetoacetic esters or acyl chlorides generate byproducts (alcohol or salts) that require separation and disposal, adding complexity and cost to large-scale operations.

| Factor | Consideration for Diketene Route | Consideration for Acetoacetic Ester Route | Relevance to Scalability |

| Reagent Availability | Diketene is a large-volume industrial chemical. wikipedia.org | Acetoacetic esters are readily available. | High |

| Reaction Conditions | Often rapid and exothermic, requiring efficient heat control. | Requires sustained heating and byproduct removal. | Medium |

| Process Type | Well-suited for both batch and continuous-flow processes. | Can be adapted for flow chemistry, but may be less efficient. | High |

| Atom Economy | High; the entire diketene molecule is incorporated. | Lower; an alcohol molecule is eliminated as waste. | High |

| Safety | Diketene is toxic and reactive, requiring specialized handling. | Acetoacetic esters are flammable but generally less hazardous. | High |

Spectroscopic Characterization and Structural Elucidation of N Cyclopropyl 3 Oxobutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (1H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of protons within a molecule. The spectrum of N-cyclopropyl-3-oxobutanamide is expected to show distinct signals corresponding to the different types of protons present.

The protons of the cyclopropyl (B3062369) group are anticipated to appear in the upfield region of the spectrum, typically between 0.22 and 1.5 ppm, due to the shielding effects of the ring's σ-aromaticity. researchgate.net The methine proton of the cyclopropyl ring will likely show a complex splitting pattern due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the cyclopropyl group will also exhibit splitting from the methine proton.

The protons of the methylene group (CH₂) adjacent to the carbonyl group are expected to resonate in the range of 2.0-2.5 ppm. libretexts.org The methyl group (CH₃) protons adjacent to the carbonyl group would likely appear as a singlet in a similar region, around 2.0-2.5 ppm. libretexts.org The N-H proton of the amide group is expected to show a signal that can vary in chemical shift depending on solvent and concentration, but typically appears downfield. This proton may not show coupling to adjacent protons due to rapid exchange. docbrown.info

A hypothetical ¹H NMR data table for this compound is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.5 | br s | 1H | N-H |

| ~2.7-2.8 | m | 1H | Cyclopropyl CH |

| ~2.2 | s | 3H | CH₃ CO |

| ~3.4 | s | 2H | COCH₂ CO |

| ~0.5-0.8 | m | 4H | Cyclopropyl CH₂ |

Note: This is a hypothetical data table based on typical chemical shift values.

Carbon-13 NMR (13C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. compoundchem.com Due to the low natural abundance of the ¹³C isotope, signals are typically weaker than in ¹H NMR. libretexts.org

The carbonyl carbons of the ketone and amide groups are expected to appear significantly downfield, typically in the range of 160-220 ppm. chemguide.co.uk Specifically, the ketone carbonyl (C=O) is expected around 205-220 ppm, while the amide carbonyl (C=O) is anticipated between 160-185 ppm. chemguide.co.uk The carbons of the cyclopropyl ring will resonate in the upfield region. The methylene carbons of the cyclopropyl ring are expected to appear at a higher field than the methine carbon. The methylene carbon adjacent to the two carbonyl groups would be shifted downfield due to the electron-withdrawing effects of the oxygen atoms. The methyl carbon would appear at a relatively high field.

A hypothetical ¹³C NMR data table for this compound is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~206 | C =O (Ketone) |

| ~169 | C =O (Amide) |

| ~50 | COC H₂CO |

| ~30 | C H₃CO |

| ~24 | Cyclopropyl C H |

| ~6 | Cyclopropyl C H₂ |

Note: This is a hypothetical data table based on typical chemical shift values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. columbia.edu It would show correlations between each proton signal and the carbon signal to which it is attached, for instance, the cyclopropyl methine proton with its corresponding carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for piecing together the molecular structure. For example, HMBC would show a correlation between the N-H proton and the amide carbonyl carbon, and between the methyl protons and the ketone carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. masterorganicchemistry.com

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch : A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. This peak is often broad due to hydrogen bonding. masterorganicchemistry.com

C=O Stretches : Two distinct carbonyl stretching bands would be expected. The ketone C=O stretch typically appears around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is usually found at a lower wavenumber, around 1630-1680 cm⁻¹, due to resonance. masterorganicchemistry.com

C-H Stretches : Peaks just below 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the methyl and methylene groups. The C-H stretches of the cyclopropyl ring may appear at slightly higher wavenumbers, sometimes just above 3000 cm⁻¹.

N-H Bend : The N-H bending vibration (Amide II band) for a secondary amide typically appears in the region of 1510-1570 cm⁻¹.

A hypothetical IR data table is provided below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1715 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1540 | Moderate | N-H Bend (Amide II) |

| ~2950, ~2870 | Medium | C-H Stretch (Alkyl) |

Note: This is a hypothetical data table based on typical IR absorption frequencies.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones and amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org

Possible fragmentation patterns for this compound could include:

Loss of the cyclopropyl group.

Cleavage of the C-C bond between the two carbonyl groups.

Loss of the acetyl group (CH₃CO).

Fragmentation of the cyclopropyl ring itself. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

Based on the available search results, a specific crystallographic study for the compound this compound could not be located. While general principles of X-ray crystallography and studies on related molecules are available, the data required to detail the solid-state molecular architecture, crystal packing, and intermolecular interactions specifically for this compound is not present in the provided search results.

Therefore, it is not possible to generate the requested article focusing solely on the X-ray crystallography of this compound. Further research and discovery of a specific crystallographic analysis of this compound would be necessary to fulfill the detailed outline provided.

Computational and Theoretical Investigations of N Cyclopropyl 3 Oxobutanamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ajchem-a.comnih.gov For N-cyclopropyl-3-oxobutanamide, DFT is employed to investigate its fundamental properties, from its three-dimensional shape to its spectroscopic and reactivity characteristics.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. cnr.it DFT methods are widely used for this purpose, providing accurate molecular structures that can be used for further calculations. cnr.it

The conformational landscape of this compound is primarily defined by rotation around its single bonds. A key area of interest is the orientation of the cyclopropyl (B3062369) group relative to the adjacent carbonyl group. Computational studies on the related molecule, cyclopropyl methyl ketone, have determined that the most stable conformation is the s-cis form, where the carbonyl bond is eclipsed with one of the cyclopropane (B1198618) C-C bonds. uwlax.edu This preference is attributed to electronic interactions between the carbonyl group and the Walsh orbitals of the cyclopropane ring. A less stable s-trans conformation also exists at a higher energy level. uwlax.edu It is expected that this compound would exhibit a similar conformational preference.

Furthermore, as a β-dicarbonyl compound, this compound can exist in keto-enol tautomeric forms. DFT calculations are a powerful tool to assess the relative stabilities of these tautomers and the energy barriers for their interconversion. acs.org Studies on related β-dicarbonyl systems have shown that the keto form is often more stable, but the presence of intramolecular hydrogen bonding in the enol form can significantly influence the equilibrium. acs.orgresearchgate.net

| Conformation (Torsion Angle) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| s-cis (180°) | 0.00 | Most Stable |

| s-trans (0°) | ~1.20 | Less Stable |

| Gauche (~50°) | ~1.50 | Least Stable (Transition State) |

Vibrational Frequency Analysis and Spectral Simulation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. sapub.org By calculating these frequencies for an optimized geometry, a theoretical vibrational spectrum can be simulated. Comparing this simulated spectrum with experimental data serves as a crucial check for the accuracy of the computed structure and aids in the assignment of complex experimental spectra. No imaginary frequencies in the calculation confirm that the optimized structure is a true energy minimum. nih.gov

For this compound, key vibrational modes would include the N-H stretch, amide C=O stretch (Amide I band), keto C=O stretch, C-N stretching, and the characteristic vibrations of the cyclopropyl ring. DFT calculations, often using the B3LYP functional, can provide scaled wavenumbers that show good agreement with experimental values. sapub.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300-3500 |

| Ketone (C=O) | Stretching | 1700-1725 |

| Amide (C=O) | Amide I Stretching | 1630-1695 |

| Amide (C-N) | Stretching | 1250-1350 |

| Cyclopropyl (C-H) | Stretching | ~3100 |

Nuclear Magnetic Resonance Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. organicchemistrydata.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule. From these tensors, the chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted and compared to experimental spectra to confirm or assign the structure.

For this compound, distinct signals would be expected for the protons and carbons of the cyclopropyl, methylene (B1212753), methyl, and amide groups. The chemical environment, influenced by factors like electronegativity and magnetic anisotropy, dictates the shift value of each nucleus. chemistrysteps.com DFT-GIAO calculations can model these effects to provide theoretical shifts that are typically in good agreement with experimental data, especially when solvent effects are included in the calculation.

| Group | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl | ¹H | 0.5 - 1.5 (ring CH₂), 2.0 - 2.8 (CH attached to N) |

| ¹³C | 5 - 15 (ring CH₂), 25 - 40 (CH attached to N) | |

| Methylene (-CH₂-CO) | ¹H | 3.4 - 3.6 |

| ¹³C | ~50 | |

| Methyl (CH₃-CO) | ¹H | 2.1 - 2.3 |

| ¹³C | ~30 | |

| Amide (N-H) | ¹H | 7.5 - 8.5 |

| Amide Carbonyl (C=O) | ¹³C | 165 - 175 |

| Keto Carbonyl (C=O) | ¹³C | 205 - 215 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sapub.org The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests a more reactive molecule. ajchem-a.commdpi.com

DFT calculations provide both the energies and the spatial distribution of these orbitals. For this compound, the HOMO is expected to be localized primarily on the enolate part in its enol form or the nitrogen and keto-oxygen lone pairs, while the LUMO would likely be centered on the antibonding π* orbitals of the two carbonyl groups. sapub.org Analysis of the FMOs helps predict the most likely sites for nucleophilic or electrophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | Index of electrophilic character of a molecule. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT studies typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of a molecule over time in a realistic environment, such as in water or interacting with a biological macromolecule. acs.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like AMBER or GAFF) to describe the potential energy. researchgate.net

For this compound, MD simulations could be used to:

Explore the conformational landscape in solution, observing transitions between different rotamers and tautomers.

Analyze the hydrogen bonding network with water molecules, which affects solubility and stability.

If docked into a protein active site, MD can assess the stability of the binding pose and map key intermolecular interactions over time. mdpi.comtandfonline.com

Studies on related α-ketoamides and β-keto esters have utilized MD simulations to refine docking poses and understand the dynamic interactions that stabilize the ligand-protein complex, providing crucial information for drug design. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This is exclusively applied to derivatives of a parent compound, as it requires a dataset of multiple molecules with varying structures and measured activities.

A QSAR study on derivatives of this compound would involve several steps:

Synthesis and Testing: A library of derivatives would be synthesized, for example, by adding substituents at various positions on the cyclopropyl ring or the butanamide chain. Their biological activity against a specific target would be measured experimentally (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," would be calculated. These can describe steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. google.de

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.comnih.gov

Successful 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to derivatives of related scaffolds to provide 3D contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or other property changes, thereby guiding the design of new, more potent analogs. mdpi.com

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric / Size | Molecular Weight, Molar Refractivity (MR), van der Waals volume |

| Hydrophobicity | LogP (partition coefficient), Polar Surface Area (PSA) |

| Topological | Connectivity indices (e.g., Kier & Hall), Shape indices |

| 3D-QSAR Fields | Steric fields (Lennard-Jones), Electrostatic fields (Coulomb) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used in drug discovery and molecular biology to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). numberanalytics.comnih.gov This method explores the binding behavior of a ligand, such as this compound, within the active site of a target protein. By simulating the binding process, molecular docking can forecast the preferred orientation of the ligand when bound to the receptor, a conformation known as the binding mode. bioinformation.net Furthermore, it estimates the strength of this interaction through a scoring function, which approximates the binding affinity. numberanalytics.combioinformation.net These predictions are crucial for understanding the structural basis of a ligand's potential biological activity and for guiding the rational design of more potent and selective analogues. The process typically involves preparing the 3D structures of both the ligand and the target protein, followed by a conformational search in which the ligand's rotational and translational degrees of freedom are explored within the defined binding site. rasayanjournal.co.in

The prediction of binding modes and affinities for this compound involves docking the compound into the active site of various potential protein targets. Docking algorithms, such as those used in AutoDock Vina, systematically evaluate numerous possible conformations and score them based on estimated free energy of binding. bioinformation.net A lower docking score generally indicates a more favorable and stable binding interaction.

The analysis of the top-ranked docking poses reveals specific molecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:

Hydrogen Bonds: The two carbonyl oxygen atoms in the 3-oxobutanamide moiety can act as hydrogen bond acceptors, while the amide nitrogen can serve as a hydrogen bond donor. These interactions with polar amino acid residues in the target's active site are critical for affinity and specificity.

Steric Complementarity: The size and shape of the ligand must fit well within the binding cavity of the target protein. The compact and rigid nature of the cyclopropyl group can influence how the molecule orients itself to achieve optimal steric fit.

These computational predictions provide a structural hypothesis for the compound's mechanism of action, which can be used to prioritize it for experimental testing or to guide further chemical modifications for lead optimization. bioinformation.net

The table below presents hypothetical docking results for this compound against several classes of enzyme targets to illustrate how such data would be reported.

Interactive Table: Hypothetical Docking Scores for this compound

| Target Protein (PDB ID) | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (4COX) | Oxidoreductase | -6.8 | Arg120, Tyr385, Ser530 |

| Serine/Threonine Kinase (1A9U) | Kinase | -7.2 | Lys53, Asp167, Met109 |

| Cysteine Protease (1ABC) | Protease | -6.5 | Cys25, His159, Gln19 |

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological activity. mdpi.com Pharmacophore modeling is a powerful tool in drug design, used for virtual screening of compound libraries to identify novel molecules with the potential to bind to a target of interest. dergipark.org.tr

For analogues of this compound, a ligand-based pharmacophore model can be constructed when the activities of a series of related compounds are known. ugm.ac.id The process involves superimposing the 3D structures of active analogues to identify the common chemical features responsible for their biological effects. researchgate.net

Based on the structure of this compound, a hypothetical pharmacophore model would likely consist of the following features:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms are prominent hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amide nitrogen atom serves as a key hydrogen bond donor.

Hydrophobic (HY) Feature: The cyclopropyl ring is a critical hydrophobic moiety that can fit into a nonpolar pocket of the receptor.

Once developed and validated, this pharmacophore model serves as a 3D query to rapidly screen large chemical databases. dergipark.org.tr Compounds from the database that match the pharmacophoric features in the correct spatial arrangement are identified as "hits." These hits are considered potential candidates for the same biological target and can be subjected to further investigation, including molecular docking and experimental validation. dergipark.org.tr

The table below outlines the key features of a hypothetical pharmacophore model derived from analogues of this compound.

Interactive Table: Hypothetical Pharmacophore Features for this compound Analogues

| Pharmacophore Feature | Corresponding Chemical Group | Vector/Location | Importance |

|---|---|---|---|

| Hydrogen Bond Acceptor 1 | Keto-carbonyl oxygen | Vector pointing outwards | High |

| Hydrogen Bond Acceptor 2 | Amide-carbonyl oxygen | Vector pointing outwards | High |

| Hydrogen Bond Donor | Amide N-H | Vector pointing outwards | High |

| Hydrophobic Center | Cyclopropyl ring | Centroid of the ring | Medium |

Chemical Reactivity and Derivatization of N Cyclopropyl 3 Oxobutanamide

Reactions Involving the Amide Functionality

The amide group in N-cyclopropyl-3-oxobutanamide is a key site for chemical modification. Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the poor leaving group ability of the nitrogen-containing group. libretexts.org However, they can undergo several important transformations.

One common reaction is hydrolysis , which can occur under acidic or basic conditions to yield a carboxylic acid. libretexts.org Additionally, the amide functionality can participate in transamidation reactions , where the cyclopropylamine (B47189) moiety is exchanged with another amine. This can be achieved under various conditions, including the use of metal catalysts or base-mediated approaches. organic-chemistry.org

The amide nitrogen can also be involved in cyclization reactions. For instance, intramolecular reactions can lead to the formation of bicyclic systems. Studies have shown that N-propenyl-3-oxobutanamides can undergo manganese(III)-induced oxidative intramolecular cyclization to produce 3-azabicyclo[3.1.0]hexan-2-ones. researchgate.netthieme-connect.com Furthermore, titanium-mediated intramolecular reductive cyclopropanation of cyclic amino acid amides can yield cyclopropane-annelated azaoligoheterocycles. researchgate.net

The amide can also be reduced. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, a reaction that proceeds through the formation of an iminium intermediate. libretexts.org

Reactions Involving the Ketone Functionality

The ketone group in this compound is another primary site for chemical reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Common reactions of the ketone group include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.

Oxidation: While less common for simple ketones, certain oxidizing agents can cleave the molecule at the ketone position.

Reactions with organometallic reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide.

Condensation Reactions: The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation or Claisen condensation, to form larger molecules.

The ketone functionality is also crucial for the synthesis of heterocyclic compounds. For example, the reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitrile leads to the formation of dihydropyridine (B1217469) derivatives. raco.catraco.cat This type of reaction highlights the importance of the ketone in constructing cyclic systems.

Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a three-membered ring that possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions. This reactivity provides a unique pathway for the synthesis of more complex structures.

Ring-Opening Reactions and Cyclopropanation Studies

The cyclopropane (B1198618) ring can be opened through various mechanisms, including reactions with acids, electrophiles, or through radical pathways. The rate and regioselectivity of ring-opening are influenced by substituents on the ring and the reaction conditions. For instance, the radical cation of N-cyclopropyl-N-methylaniline undergoes ring opening, and the rate of this process is influenced by resonance effects and the stereoelectronic requirements of the conformation. nih.gov

In the context of ketones, aryl cyclopropyl ketones can undergo nickel-catalyzed borylative ring-opening with bis(pinacolato)diboron (B136004) to produce 4-oxoalkylboronates. organic-chemistry.org This reaction proceeds through the oxidative cyclization of the cyclopropyl ketone to a nickel(0) complex, followed by transmetalation and reductive elimination. organic-chemistry.org Similarly, nickel-catalyzed reductive alkylation of cyclopropyl ketones can occur via ring-opened γ-metallated intermediates to yield γ-alkylated ketone products. nsf.gov

Furthermore, alkylidenecyclopropyl ketones can react with amines in a ring-opening cyclization to form 2,3,4-trisubstituted pyrroles. This reaction is believed to proceed through the distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org

Cyclopropanation studies, while not directly involving the pre-existing cyclopropyl group of the title compound, are relevant to the synthesis of related structures. Methods like the Simmons-Smith cyclopropanation are powerful for creating cyclopropane rings. nih.gov

Synthesis of Heterocyclic Systems Derived from this compound Precursors

This compound and its analogs are valuable building blocks for the synthesis of a wide array of heterocyclic compounds. The presence of both a β-dicarbonyl system (in its enol form) and a reactive amide allows for various cyclization strategies.

Pyrimidine (B1678525) and Pyrazinone Derivatives

The β-ketoamide moiety is a classic precursor for the synthesis of pyrimidine rings. Condensation with urea (B33335) or thiourea (B124793), often in the presence of an acid catalyst, can lead to the formation of pyrimidinone or thiopyrimidinone derivatives. For example, N-[(4-aminophenyl)sulfonyl]-3-oxobutanamide reacts with urea/thiourea and an aryl aldehyde to form tetrahydropyrimidines. ijamtes.org While this example does not use the N-cyclopropyl analog, the underlying chemistry is directly applicable. The synthesis of pyrimidines can also be achieved through multicomponent reactions involving ketones, amidines, and a one-carbon source. organic-chemistry.org

Pyrazinone derivatives can also be synthesized from related precursors. For instance, the reaction of an α-amino ketone with an α-haloacetyl halide can lead to the formation of a pyrazinone ring after a series of steps including condensation and oxidation. nih.gov

Pyridine (B92270) and Dihydropyridine Derivatives

The Hantzsch dihydropyridine synthesis is a well-known method that utilizes a β-ketoester or a β-ketoamide. A variation of this reaction using this compound, an aldehyde, and a source of ammonia (B1221849) can produce 1,4-dihydropyridine (B1200194) derivatives. scirp.orgasianpubs.org These compounds can subsequently be oxidized to the corresponding pyridine derivatives.

Research has shown that N-2-pyridyl-3-oxobutanamide reacts with arylidenemalononitriles to yield dihydropyridine derivatives. raco.catraco.cat The reaction is believed to proceed through a Michael addition followed by cyclization and tautomerization. raco.cat This demonstrates the utility of the 3-oxobutanamide core in constructing pyridine-based heterocyclic systems. The synthesis of various pyridine derivatives can be achieved through different synthetic strategies, including multicomponent reactions and cyclization of unsaturated precursors. jchemrev.comijnrd.org

Thiophene (B33073) and Thiazole (B1198619) Derivatives

The active methylene (B1212753) group and dicarbonyl functionality of this compound make it an excellent precursor for the synthesis of substituted thiophenes and thiazoles.

Thiophene Synthesis: A primary method for synthesizing 2-aminothiophene derivatives from β-ketoamides is the Gewald reaction. ajol.info This multicomponent reaction involves the condensation of the β-ketoamide, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst. ajol.inforesearchgate.net For this compound, this reaction would proceed by initial condensation of the ketone with malononitrile, followed by the addition of sulfur to the active methylene group and subsequent intramolecular cyclization and tautomerization to yield a highly functionalized 2-aminothiophene. ajol.infobohrium.com

Another route involves reacting the β-ketoamide with a thiocarbamoyl derivative, which can then be alkylated with α-halo carbonyl compounds, leading to intramolecular cyclization to form the thiophene ring. sciencepublishinggroup.com

Gewald Synthesis of 2-Aminothiophenes

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Malononitrile, Elemental Sulfur | Basic catalyst (e.g., triethylamine (B128534) or piperidine), Reflux in ethanol (B145695) | 2-Amino-5-(N-cyclopropylcarbamoyl)-4-methyl-3-cyanothiophene | ajol.inforesearchgate.net |

Thiazole Synthesis: Thiazole derivatives can also be synthesized from this compound. A common strategy is the Hantzsch thiazole synthesis, although modifications are often employed. One such method involves the reaction of the β-ketoamide with thiourea and an oxidizing agent. A more direct approach starts with the conversion of the β-ketoamide to an α-haloketone derivative, which can then react with a thioamide (like thiourea) to form the thiazole ring. sapub.org Alternatively, reacting the potassium salt of a thiocarbamoyl derivative of the butanamide with α-halo carbonyl compounds can furnish thiazole structures. sciencepublishinggroup.com Some newly synthesized thiazole derivatives incorporating a cyclopropane system have shown promising antifungal activity. nih.gov

Synthesis of Thiazole Derivatives

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Thiourea, Halogenating agent (e.g., NBS) | Solvent (e.g., ethanol), Heat | 2-Amino-4-methyl-5-(N-cyclopropylcarbamoyl)thiazole | sapub.org |

| Potassium salt of 2-(mercapto-phenylamino-methylene)-3-oxo-N-cyclopropyl-butanamide, Chloroacetonitrile | Dry DMF, Room temperature | Substituted Thiazole Derivative | sciencepublishinggroup.com |

Pyrazole (B372694) Derivatives

The 1,3-dicarbonyl system of this compound is ideally suited for the Knorr pyrazole synthesis and related cyclocondensation reactions. dergipark.org.tr This involves reacting the β-ketoamide with hydrazine (B178648) or its substituted derivatives. mdpi.com The reaction typically proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. dergipark.org.tr

The regioselectivity of the reaction depends on the reaction conditions and the nature of the hydrazine substituent. With unsubstituted hydrazine, a mixture of two regioisomers can potentially be formed, although one often predominates. The use of substituted hydrazines, such as phenylhydrazine (B124118) or methylhydrazine, leads to N-substituted pyrazoles. mdpi.comorganic-chemistry.org The synthesis of pyrazole derivatives containing a cyclopropyl moiety has been reported in the context of developing compounds with potential pharmaceutical applications. google.com

Synthesis of Pyrazole Derivatives

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Hydrazine hydrate | Acidic or basic catalysis, Reflux in alcohol | 5-Methyl-1H-pyrazole-3-carboxamide, N-cyclopropyl | mdpi.com |

| This compound, Phenylhydrazine | Acetic acid, Heat | N-cyclopropyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide | mdpi.comorganic-chemistry.org |

Other Fused Heterocycles (e.g., Pyridopyridines, Pyridopyrimidinethiones)

The reactivity of the 3-oxobutanamide core can be harnessed to construct more complex fused heterocyclic systems. While direct examples using the N-cyclopropyl derivative are sparse in the provided literature, the synthesis of pyridopyridines and pyridopyrimidinethiones from the closely related N-2-pyridyl-3-oxobutanamide illustrates these transformations. raco.catraco.cat

Pyridopyridine Synthesis: The reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles in the presence of a catalyst can lead to the formation of dihydropyridine derivatives, which can be precursors to pyridopyridine systems. raco.catraco.cat A prolonged reaction time when fusing 2-aminopyridine (B139424) with ethyl acetoacetate (B1235776) can directly yield a pyridopyridone structure. raco.cat

Pyridopyrimidinethione Synthesis: Pyridopyridone structures, derived from 3-oxobutanamides, can be further elaborated. For instance, reaction with benzoylisothiocyanate yields a thiourea derivative. Subsequent acid-catalyzed intramolecular cyclization of this intermediate affords pyridopyrimidinethione derivatives. raco.catraco.cat

Synthesis of Fused Heterocycles from 3-Oxobutanamide Precursors

| Precursor | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-2-pyridyl-3-oxobutanamide | Arylidenemalononitrile | Catalyst | Dihydropyridine derivative | raco.catraco.cat |

| Pyridopyridone (from 3-oxobutanamide) | Benzoylisothiocyanate, then H₂SO₄ | 1. Base, DMF; 2. Dry dioxane, H₂SO₄ | Pyridopyrimidinethione | raco.catraco.cat |

Oxidative Cyclization Reactions of N-Propenyl-3-Oxobutanamides

A significant transformation related to this class of compounds is the oxidative intramolecular cyclization of N-propenyl-3-oxobutanamides. researchgate.netrsc.org This reaction does not involve the N-cyclopropyl derivative directly but rather its N-propenyl analogue. The reaction is typically induced by manganese(III) acetate (B1210297) in an alcohol solvent, such as ethanol. researchgate.netthieme-connect.com

The process involves the generation of a radical at the α-carbon of the β-dicarbonyl system by Mn(III) acetate. This radical then adds intramolecularly to the alkene of the N-propenyl group. The resulting cyclized radical is subsequently oxidized and trapped by the solvent (ethanol) to afford the final product. This reaction provides a direct route to 3-azabicyclo[3.1.0]hexan-2-ones, which are valuable structural motifs in medicinal chemistry. researchgate.netrsc.orgsmolecule.com

Manganese(III)-Induced Oxidative Cyclization

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| N-propenyl-3-oxobutanamide | Manganese(III) acetate | Ethanol | 3-azabicyclo[3.1.0]hexan-2-one derivative | researchgate.netrsc.orgthieme-connect.com |

Introduction of α-Diazo Groups and Subsequent Transformations

The active methylene group in this compound can be converted into a diazo group. uvm.edu This transformation is typically achieved through a diazo-transfer reaction using a sulfonyl azide (B81097), such as tosyl azide or mesyl azide, in the presence of a base like triethylamine. scielo.br The base deprotonates the α-carbon, and the resulting enolate reacts with the sulfonyl azide to transfer the diazo group, releasing the sulfonamide as a byproduct. scielo.br

The resulting α-diazo-β-ketoamides are highly versatile synthetic intermediates. uvm.edu The diazo group, despite historical concerns about stability, can be stabilized by the adjacent carbonyl and amide groups. nih.gov These compounds can undergo a variety of subsequent transformations, including:

Cycloadditions: The diazo group can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkynes, to form pyrazoles and other heterocycles. scielo.brnih.gov

C-H Insertion: In the presence of rhodium or copper catalysts, the diazo compound can lose N₂ to form a carbene, which can undergo intramolecular or intermolecular C-H insertion reactions. scielo.br

Wolff Rearrangement: Photolytic or thermal decomposition can induce a Wolff rearrangement to form a ketene, which can be trapped by nucleophiles. scielo.br

Synthesis and Reactivity of α-Diazo Derivatives

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo Transfer | This compound, Tosyl azide | Base (e.g., Triethylamine) | N-cyclopropyl-2-diazo-3-oxobutanamide | uvm.eduscielo.br |

| [3+2] Cycloaddition | N-cyclopropyl-2-diazo-3-oxobutanamide, Alkyne | Heat or catalyst | Substituted Pyrazole | nih.gov |

Applications of N Cyclopropyl 3 Oxobutanamide in Advanced Organic Synthesis

N-Cyclopropyl-3-Oxobutanamide as a Versatile Synthetic Intermediate

The chemical reactivity of this compound is centered around its β-ketoamide functionality. This arrangement of atoms provides multiple reactive sites, allowing for a variety of chemical transformations. The presence of the cyclopropyl (B3062369) group further influences its reactivity and imparts unique conformational constraints on the molecules derived from it. ontosight.ai

The β-ketoamide portion of the molecule can undergo a range of reactions, including but not limited to:

Knorr Pyrrole (B145914) Synthesis and Related Cyclizations: The active methylene (B1212753) group situated between the two carbonyl groups is readily deprotonated, forming a nucleophilic enolate. This enolate can participate in condensation reactions with various electrophiles. For instance, reaction with α-haloketones can lead to the formation of substituted pyrroles, a common heterocyclic motif in pharmaceuticals and natural products. Similarly, condensation with hydrazines can yield pyrazole (B372694) derivatives. nih.gov

Synthesis of Heterocycles: Beyond pyrroles and pyrazoles, this compound can serve as a building block for other heterocyclic systems. For example, it can be utilized in the Hantzsch pyrrole synthesis. mdpi.com

Oxidation and Reduction Reactions: The ketone and amide functionalities can be targeted for selective oxidation or reduction, leading to a variety of derivatives such as β-hydroxy amides or dicarbonyl compounds.

The cyclopropyl ring, while generally stable, can also participate in specific reactions, particularly those involving ring-opening under certain catalytic conditions, further expanding the synthetic possibilities. nih.gov The combination of these reactive features makes this compound a valuable and versatile starting material in organic synthesis.

Design and Synthesis of Peptidomimetics Incorporating the Cyclopropyl Moiety

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. upc.edu The incorporation of conformationally constrained amino acid mimics is a common strategy in peptidomimetic design. The cyclopropyl group is a particularly attractive moiety for this purpose due to its rigid structure. researchgate.net

This compound can serve as a precursor for the synthesis of novel amino acids and peptide fragments containing a cyclopropyl group. For example, the keto group can be converted to an amino group through reductive amination, and the resulting molecule can be further elaborated and incorporated into peptide chains. The presence of the cyclopropyl ring can help to lock the peptide backbone into a specific conformation, which can be crucial for binding to a biological target. unifi.it

Research in this area focuses on synthesizing peptidomimetics where the cyclopropyl group acts as a mimic of a specific amino acid side chain or as a conformational lock within the peptide backbone. researchgate.net The goal is to create molecules with enhanced biological activity and improved pharmacokinetic profiles compared to their natural peptide counterparts. upc.edu

Contribution to Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a strategy in medicinal chemistry that aims to create libraries of structurally diverse small molecules for high-throughput screening. scispace.commdpi.com The goal of DOS is to explore a wide range of chemical space to increase the probability of discovering new bioactive compounds. chemrxiv.orgrsc.org this compound, with its multiple reactive sites, is a suitable starting material for DOS.

By systematically varying the reaction partners and conditions, a single starting material like this compound can be used to generate a large and diverse library of compounds. For example, the β-ketoamide core can be reacted with a variety of aldehydes, amines, and other building blocks in a combinatorial fashion. mdpi.com

The general strategy involves a series of branching reactions where each step introduces a new element of diversity. scispace.com This can include appendage diversity (varying the substituents on a common scaffold), stereochemical diversity (creating different stereoisomers), and skeletal diversity (generating different core structures). mdpi.com The use of this compound in DOS can lead to the rapid generation of novel compound libraries with potential applications in drug discovery and chemical biology.

Integration into Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. epfl.chnih.gov MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. nih.gov

This compound can be effectively utilized as a key component in various MCRs. Its active methylene group and carbonyl functionalities make it a suitable substrate for reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, which are classic examples of MCRs.

For instance, in a Biginelli-type reaction, this compound could react with an aldehyde and urea (B33335) or a urea derivative to produce dihydropyrimidinones bearing a cyclopropyl group. These structures are of interest in medicinal chemistry due to their wide range of biological activities. The ability to incorporate the cyclopropyl moiety into complex scaffolds through MCRs provides a powerful tool for generating novel molecular entities. nih.gov

Mechanistic Studies of Biological Activity of N Cyclopropyl 3 Oxobutanamide Derivatives

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of N-cyclopropyl-3-oxobutanamide have been identified as inhibitors of several key enzymes, indicating their potential in addressing a range of pathological conditions. The study of their inhibition mechanisms and kinetics is crucial for understanding their therapeutic promise.

Identification of Enzyme Targets and Binding Site Analysis

The enzyme targets for this compound analogues are diverse. Docking studies and enzymatic assays have been instrumental in identifying these targets and analyzing the specific binding interactions. For instance, certain cyclopropylamine (B47189) derivatives have been identified as potent, mechanism-based inhibitors of monoamine oxidases (MAO), particularly MAO-B. nih.gov Docking experiments for these compounds have helped in understanding the affinity for the enzyme's binding site. nih.gov

In other cases, such as with inhibitors of phosphodiesterase type 5 (PDE5), the this compound scaffold is part of a larger molecule designed to fit into the enzyme's active site. researchgate.net Molecular docking of these complex derivatives reveals interactions with key residues, such as glutamine, within the active site. researchgate.net The binding of these inhibitors is often stabilized by a network of interactions within the binding pocket.

Characterization of Inhibition Types (e.g., Competitive, Non-Competitive, Uncompetitive)

The mode of enzyme inhibition by this compound derivatives can vary depending on the specific analogue and the target enzyme. Kinetic studies are employed to characterize these inhibition types.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the free enzyme, competing with the substrate. khanacademy.orgsci-hub.se This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). sci-hub.se

Non-Competitive Inhibition: This occurs when the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding. khanacademy.orgsci-hub.se It results in a decrease in Vmax without altering Km. khanacademy.org

Uncompetitive Inhibition: Here, the inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vmax and Km. khanacademy.orgsci-hub.se

Mixed Inhibition: Some inhibitors can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. cnr.it For example, a study on a novel derivative as an α-glucosidase inhibitor identified it as a mixed-type inhibitor through enzyme kinetic analysis. nih.gov

Irreversible Inhibition: Certain cyclopropylamine derivatives act as mechanism-based irreversible inhibitors of MAO. nih.gov After an initial reversible binding, a chemical reaction occurs that permanently inactivates the enzyme, often through modification of the flavin cofactor. nih.gov

The specific type of inhibition is determined by analyzing reaction rates at different substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots. khanacademy.orgnih.gov

Case Studies of this compound Analogues as Inhibitors

Analogues incorporating the this compound structure or its bioisosteres have been evaluated against a variety of enzymes.

Phosphodiesterases (PDEs): Derivatives have been designed as PDE5 inhibitors. researchgate.net Docking studies show these compounds interacting with key residues like GLN:817:A in the active site. researchgate.net

Cholinesterases: While direct studies on this compound are limited, related carbamate (B1207046) derivatives with a cyclopropyl (B3062369) moiety have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting the potential of this scaffold in designing cholinesterase inhibitors. researchgate.net

α-Glucosidase: A novel palladium complex derivative was found to be a potent, mixed-type inhibitor of α-glucosidase. nih.gov

Other Enzymes: The cyclopropylamine scaffold, a related structure, is a well-known inhibitor of monoamine oxidases (MAO). nih.gov The N-cyclopropylamide moiety is also present in inhibitors of other enzymes, such as those targeting the androgen and glucocorticoid receptors. google.com

Below is a table summarizing the inhibitory activity of some this compound analogues and related compounds.

| Compound Class | Target Enzyme | Inhibition Type | Potency (IC₅₀) |

| N-cyclopropylmethyl-nornepenthone derivatives | Kappa Opioid Receptor (KOR) / Mu Opioid Receptor (MOR) | Agonist (KOR) / Antagonist (MOR) | Nanomolar affinity for KOR |

| cis-N-benzyl-2-methoxycyclopropylamine | Monoamine Oxidase B (MAO-B) | Irreversible | 5 nM |

| cis-N-benzyl-2-methoxycyclopropylamine | Monoamine Oxidase A (MAO-A) | Irreversible | 170 nM |

| 4-Hydroxy Pd-C-Ⅲ derivative (8a) | α-glucosidase | Mixed-type | 66.3 ± 2.4 µM |

| 4-Hydroxy Pd-C-Ⅲ derivative (8a) | PTP1B | - | 47.0 ± 0.5 µM |

| 4-Hydroxy Pd-C-Ⅲ derivative (8a) | α-amylase | - | 30.62 ± 2.13 µM |

Data sourced from multiple studies for illustrative purposes. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-activity relationship (SAR) studies are vital for optimizing the inhibitory potential of this compound derivatives. These studies reveal how modifications to the chemical structure impact biological activity.

For antitubercular 2-pyrazolylpyrimidinones, the presence of a cyclopropyl group was generally well-tolerated for maintaining potency against Mycobacterium tuberculosis. acs.org However, introducing larger or polar groups at the same position led to a significant loss of activity. acs.org This suggests a defined space within the target's binding site that accommodates the cyclopropyl moiety.

In another series of compounds targeting the free fatty acid receptor 3, replacing a larger group with a cyclopropyl group maintained good potency while significantly reducing lipophilicity, which can be a desirable property for drug candidates. acs.org Similarly, in the development of KOR/MOR modulators, the specific placement and substitution on the N-cyclopropylmethyl-nornepenthone scaffold were critical for achieving the desired dual activity profile. nih.gov These examples underscore the importance of the cyclopropyl group in modulating potency, selectivity, and physicochemical properties.

Role of Hydrogen Bonding and Electrostatic Interactions in Enzyme Binding

The binding of this compound derivatives to their enzyme targets is governed by a combination of non-covalent interactions, with hydrogen bonds and electrostatic interactions playing a pivotal role. researchgate.netutexas.eduutwente.nl

Hydrogen Bonding: The amide group (-C(=O)NH-) inherent to the this compound structure is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for the formation of stabilizing hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.netnih.gov For example, in PDE5 inhibitors, the amide functionality is crucial for interaction with a key glutamine residue. researchgate.net

Molecular docking and quantum mechanics calculations are often used to visualize and quantify these interactions, revealing how the inhibitor orients itself within the binding site to maximize these favorable contacts. researchgate.netnih.gov

Mechanisms of Antimicrobial Action

While much of the focus has been on enzyme inhibition, some derivatives of the broader 3-oxobutanamide class have shown antimicrobial properties. evitachem.comnih.gov The mechanisms underlying this activity are being actively investigated.

The antimicrobial action of related compounds, such as 2-benzylidene-3-oxobutanamide derivatives, has been studied against drug-resistant bacteria. nih.gov The proposed mechanisms often involve the disruption of critical cellular structures or processes in the pathogen. mdpi.comnih.gov

A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane's integrity. nih.gov This can lead to leakage of intracellular contents and ultimately cell death. For some classes of compounds, the mechanism may involve the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis (e.g., penicillin-binding proteins) or DNA replication (e.g., DNA gyrase). mdpi.comnih.gov Another potential mode of action is the inhibition of protein synthesis by targeting bacterial ribosomes. nih.gov

For this compound derivatives specifically, their antimicrobial mechanisms are likely linked to their ability to penetrate the bacterial cell and interact with intracellular targets. SAR studies on related scaffolds have shown that lipophilicity and the presence of specific substituents (like halogens) can significantly influence antibacterial activity, suggesting that membrane passage is a key step. nih.gov For instance, hydrophilic substitutions on 2-benzylidene-3-oxobutanamide derivatives were found to diminish their antibacterial activity. nih.gov

Further research is needed to pinpoint the precise molecular targets and mechanisms of antimicrobial action for this compound derivatives.

Bactericidal and Bacteriostatic Modes Against Pathogens

The distinction between bactericidal (pathogen-killing) and bacteriostatic (pathogen-inhibiting) action is fundamental in assessing the clinical potential of antibacterial agents. nih.govnih.gov This classification is often determined in vitro by comparing the minimum inhibitory concentration (MIC), which is the lowest concentration that inhibits visible growth, with the minimum bactericidal concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. nih.gov An agent is generally considered bactericidal if the MBC to MIC ratio is ≤4, and bacteriostatic if the ratio is >4. nih.gov

Antifungal Activity and Target Pathways

The development of novel antifungal agents often involves identifying and disrupting essential fungal-specific biological pathways. Key targets include the biosynthesis of the cell wall components, such as glucans and chitin, and the integrity of the cell membrane, which is dependent on pathways like sphingolipid synthesis. evitachem.com

Derivatives of this compound and related structures have been investigated for their antifungal potential. mdpi.comepo.org The proposed mechanism for some cyclopropane-containing amide derivatives involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is critical for fungal cell membrane integrity. mdpi.com Molecular docking studies of certain cyclopropane (B1198618) carboxamide derivatives have shown potential binding interactions with key amino acid residues, such as SER378 and HIE377, within the active site of the CYP51 protein. mdpi.com Another example of a cyclopropyl-containing natural product with potent antifungal activity is Jawsamycin, which disrupts the biosynthesis of glycosylphosphatidylinositol (GPI), another crucial component of the fungal cell wall.

Impact of the Cyclopropyl Moiety on Pharmacological Profiles (excluding pharmacokinetics)

The cyclopropyl group is a valued structural motif in medicinal chemistry, often introduced to fine-tune a drug candidate's pharmacological properties. iris-biotech.desci-hub.ru Its unique steric and electronic characteristics can significantly influence metabolic stability and lipophilicity. sci-hub.ruhyphadiscovery.com

Influence on Metabolic Stability

A frequent challenge in drug development is metabolic liability, where compounds are rapidly broken down by enzymes, primarily the cytochrome P450 (CYP) family. hyphadiscovery.com The incorporation of a cyclopropyl group, particularly as an N-cyclopropyl moiety, is a common strategy to enhance metabolic stability. iris-biotech.desci-hub.ru This is largely because the C-H bonds on a cyclopropane ring are stronger and have a higher bond dissociation energy compared to those in linear alkyl groups. hyphadiscovery.com As a result, the N-cyclopropyl group is less susceptible to CYP450-mediated oxidative metabolism than a corresponding N-ethyl group, which is a common site of metabolic attack. iris-biotech.desci-hub.ru This increased stability can lead to an improved pharmacological profile. unl.pt In some molecular contexts, the arylcyclopropane moiety has been shown to be metabolically more stable than other functional groups like methylethers or dimethylamines in the presence of CYP450 isozymes. unl.pt

Table 1: Comparison of Metabolic Susceptibility

| Functional Group | Susceptibility to CYP450 Oxidation | Rationale |

|---|---|---|

| N-Ethyl | High | Weaker C-H bonds are prone to hydrogen atom abstraction by CYP enzymes. iris-biotech.desci-hub.ru |

Modulation of Lipophilicity

Table 2: Comparison of Calculated Lipophilicity (clogP) of Common Moieties

| Moiety | clogP Value |

|---|---|

| Phenyl | ~2.0 iris-biotech.desci-hub.ru |

| Isopropyl | ~1.5 iris-biotech.desci-hub.ru |

This compound as a Privileged Structure in Drug Discovery Research

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The this compound scaffold contains features—such as a hydrogen bond acceptor, a flexible linker, and a metabolically robust N-cyclopropyl group—that make it a relevant component in the design of ligands for various receptors. researchgate.net

Relevance in Designing Receptor Ligands (e.g., Adenosine (B11128) A Receptor, Benzodiazepine (B76468) Receptor)

Adenosine A₃ Receptor: The N-cyclopropyl group is a key feature in the design of potent and selective ligands for adenosine receptors (ARs), particularly the A₃ subtype. nih.govnih.gov The four AR subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors that mediate the physiological effects of adenosine. mdpi.commdpi.com The A₃ receptor, in particular, is a target for conditions including inflammation and cancer. nih.gov Structure-activity relationship studies have shown that the N⁶-substituent on adenosine derivatives is critical for affinity and selectivity. The cyclopropyl substituent, often as part of a larger group, can fit into hydrophobic pockets within the receptor binding site. diva-portal.org Its rigid nature helps to lock the ligand into a bioactive conformation, which can contribute to entropically favorable binding. sci-hub.ru The presence and substitution pattern on the cyclopropyl ring can also modulate the ligand's functional activity, converting a compound from an agonist to an antagonist. nih.gov

Benzodiazepine Receptor: The benzodiazepine receptor (BzR), a binding site on the GABA-A receptor complex, is a major target for anxiolytic and hypnotic drugs. nih.govnih.gov Research into new BzR ligands has explored a wide variety of chemical scaffolds beyond classical benzodiazepines. nih.govsid.ir While direct examples of this compound as a BzR ligand are not prominent, the core structural elements are highly relevant. For instance, classes of compounds such as 2-phenylindole-3-acetamides and N,N-dialkyl-2-phenylindol-3-ylglyoxylamides, which feature a related keto-amide linker, have been developed as potent ligands for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO). sid.ir In these series, the nature of the N-alkyl substituent is a key determinant of binding affinity, highlighting the importance of this position for molecular design. The principles derived from these related series underscore the potential of the this compound framework as a scaffold for developing novel receptor modulators.

Future Research Directions and Outlook for N Cyclopropyl 3 Oxobutanamide

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of future research will be the development of more efficient, economical, and environmentally friendly methods for synthesizing N-cyclopropyl-3-oxobutanamide and its derivatives. Traditional syntheses of N-substituted acetoacetamides often involve harsh conditions or hazardous reagents. The trend in modern chemistry is shifting towards "green" methodologies that minimize waste, reduce energy consumption, and utilize non-toxic materials. credenceresearch.com

Future synthetic strategies are expected to explore:

Catalytic Approaches: Research into novel catalysts that can facilitate the amidation of acetoacetic acid esters or their equivalents with cyclopropylamine (B47189) under mild conditions is a key area. For instance, the use of potassium tert-butoxide as a catalyst in solvent-free conditions, potentially enhanced by microwave irradiation, has shown success for other N-aryl/heteryl acetoacetamides and could be adapted. researchgate.netresearchgate.net

Aqueous Synthesis: Developing synthetic routes in aqueous media is a significant goal for sustainable chemistry. The use of stable precursors like 2,2,6-trimethyl-4H-1,3-dioxin-4-one in water presents a promising, environmentally benign alternative to traditional methods for preparing acetoacetamides. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for the synthesis of this compound could lead to higher yields, improved purity, and more efficient production.

Biocatalysis: The use of enzymes to catalyze the formation of the amide bond could offer high specificity and mild reaction conditions, aligning perfectly with the principles of green chemistry.

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free conditions, Potassium tert-butoxide catalyst | Rapid reaction times, energy efficiency, reduced solvent waste. | researchgate.net |

| Aqueous Medium Synthesis | Uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one as precursor | Environmentally benign solvent (water), safer reagents. | rsc.org |

| One-Pot Biginelli Reaction | Multicomponent reaction in aqueous media | High atom economy, simplified workup, access to complex derivatives. | rsc.orgacs.org |

Advanced Mechanistic Investigations of Biological Interactions

The presence of a cyclopropane (B1198618) ring makes this compound an intriguing candidate for investigating biological mechanisms. unl.pt The ring's high strain energy and unique electronic properties can be leveraged to probe enzyme active sites and other biological interactions. unl.ptburnschemistry.com

Future research in this area will likely focus on:

Enzyme Inhibition Studies: The β-ketoamide functionality is a known pharmacophore that can interact with various enzymes. The cyclopropyl (B3062369) group can confer conformational rigidity and modulate binding affinity and selectivity. ontosight.ai Detailed kinetic and structural studies (e.g., X-ray crystallography) could elucidate how this compound interacts with specific enzyme targets, such as proteases or dehydrogenases. unl.pt

Mechanistic Probes: Cyclopropyl-containing compounds are excellent "radical clocks." acs.org The rate at which the cyclopropyl ring opens is known, allowing it to be used as a probe to distinguish between radical and cationic intermediates in enzymatic reactions. acs.org this compound could be used to study the mechanisms of enzymes like cytochromes P450 that are involved in metabolism. acs.org

Metabolic Stability: The cyclopropyl group can influence a molecule's metabolic fate, sometimes blocking sites of metabolism and increasing bioavailability. Investigating the metabolic pathways of this compound will be crucial for understanding its potential as a scaffold in medicinal chemistry.

| Application | Mechanistic Principle | Potential Research Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | Conformational constraint and unique electronics enhance binding to active sites. | Proteases, Kinases, Dehydrogenases. | unl.ptontosight.ai |

| Mechanistic Probe ("Radical Clock") | Ring-opening kinetics distinguish between radical vs. cationic reaction intermediates. | Cytochrome P450 enzymes, Oxidases. | acs.org |

| Metabolic Pathway Analysis | Cyclopropyl group can block metabolic oxidation, altering drug lifetime and activity. | Drug metabolism and pharmacokinetic studies. | burnschemistry.com |

Exploration of this compound in Materials Science Applications

While primarily investigated for its biological potential, the structural motifs of this compound suggest possible applications in materials science. Acetoacetamide (B46550) derivatives are known to be versatile building blocks for polymers and functional materials. researchgate.netontosight.ai

Future exploration could include: